

Technical Guide: SLM6031434 Hydrochloride - A Selective Sphingosine Kinase 2 Inhibitor

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Compound of Interest

Compound Name: SLM6031434 hydrochloride

Cat. No.: B10788796

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This document provides a comprehensive technical overview of **SLM6031434 hydrochloride**, a potent and selective inhibitor of Sphingosine Kinase 2 (SphK2). It details the compound's chemical properties, mechanism of action, and key experimental findings, offering a valuable resource for researchers in sphingolipid biology, fibrosis, and chronic kidney disease.

Chemical Structure and Properties

SLM6031434 hydrochloride is the hydrochloride salt of SLM6031434. Its chemical identity and key properties are summarized below.

Property	Value
IUPAC Name	(2S)-2-[3-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboximidamide, monohydrochloride[1]
CAS Number	1897379-34-8[2][3]
Molecular Formula	C ₂₂ H ₃₀ F ₃ N ₅ O ₂ · HCl[2][3]
Molecular Weight	489.96 g/mol [2][3]
SMILES	CCCCCCCCCOC1=C(C(F)(F)F)C=C(C2=NOC([C@@H]3CCCN3C(N)=N)=N2)C=C1.Cl
InChI Key	YIGAQKBPLMSWOD-LMOVXPDSA-N

Table 1: Physicochemical Properties of **SLM6031434 Hydrochloride**

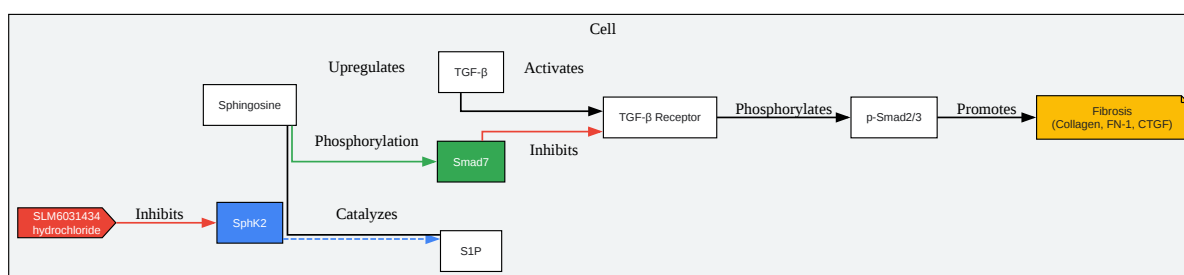
Property	Value	Conditions
Purity	≥98%[2][3]	
Solubility	Water: Soluble to 20 mM[2]	
	DMSO: Soluble to 100 mM[2]	
Storage	Store at -20°C[2]	

Mechanism of Action and Signaling Pathway

SLM6031434 hydrochloride is a highly selective inhibitor of Sphingosine Kinase 2 (SphK2).[4] SphK2 is one of the two isoforms of sphingosine kinase that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid involved in numerous cellular processes.[5]

The inhibitory action of SLM6031434 on SphK2 leads to a decrease in intracellular S1P levels and a corresponding accumulation of its substrate, sphingosine.[1][4] This shift in the

sphingosine/S1P rheostat has significant downstream consequences, particularly in the context of fibrotic diseases. One of the key mechanisms underlying the anti-fibrotic effects of SLM6031434 is the upregulation of Smad7, a negative regulator of the pro-fibrotic Transforming Growth Factor-beta (TGF- β) signaling pathway.[4][6] By increasing Smad7 expression, SLM6031434 effectively dampens the TGF- β /Smad signaling cascade, leading to a reduction in the expression of key pro-fibrotic markers.[6]



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Caption: Mechanism of action of **SLM6031434 hydrochloride**.

Biological Activity

In Vitro Activity

SLM6031434 hydrochloride demonstrates potent and selective inhibition of SphK2 over SphK1.

Table 2: In Vitro Inhibitory Activity of SLM6031434

Parameter	Value	Target	Species
K _i	0.4 μM[2]	SphK2	Mouse
IC ₅₀	0.4 μM[4]	SphK2	
Selectivity	40-fold vs. SphK1[2]		

Studies in various cell lines have elucidated the cellular effects of SLM6031434. In U937 cells, it effectively decreases S1P levels.[2] In primary mouse renal fibroblasts, treatment with SLM6031434 dose-dependently increases Smad7 protein expression and reduces the TGF-β-induced expression of pro-fibrotic markers such as Collagen-1 (Col1), Fibronectin-1 (FN-1), and Connective Tissue Growth Factor (CTGF).[4] Furthermore, in human podocytes, SLM6031434 has been shown to significantly increase cellular sphingosine levels and upregulate the expression of nephrin and Wilms' tumor suppressor gene 1 (WT1).[4]

In Vivo Activity

The anti-fibrotic efficacy of SLM6031434 has been validated in a mouse model of tubulointerstitial fibrosis induced by unilateral ureteral obstruction (UUO).

Table 3: In Vivo Efficacy of **SLM6031434 Hydrochloride** in a UUO Mouse Model

Parameter	Treatment	Outcome
Renal Interstitial Fibrosis	5 mg/kg, i.p., daily for 9 days[4]	Attenuated
Collagen Accumulation & ECM Deposition	5 mg/kg, i.p., daily for 9 days[4]	Reduced
α -SMA Expression	5 mg/kg, i.p., daily for 9 days[4]	Decreased
Col1, FN-1, CTGF mRNA & Protein Levels	5 mg/kg, i.p., daily for 9 days[4]	Downregulated
Sphingosine Accumulation	5 mg/kg, i.p., daily for 9 days[4]	Increased
Smad7 Expression	5 mg/kg, i.p., daily for 9 days[4]	Increased
Smad2 Phosphorylation	5 mg/kg, i.p., daily for 9 days[4]	Reduced
Macrophage Infiltration (F4/80-positive)	5 mg/kg, i.p., daily for 9 days[4]	Reduced
iNOS, Mcr1 mRNA	5 mg/kg, i.p., daily for 9 days[4]	Downregulated

Experimental Protocols

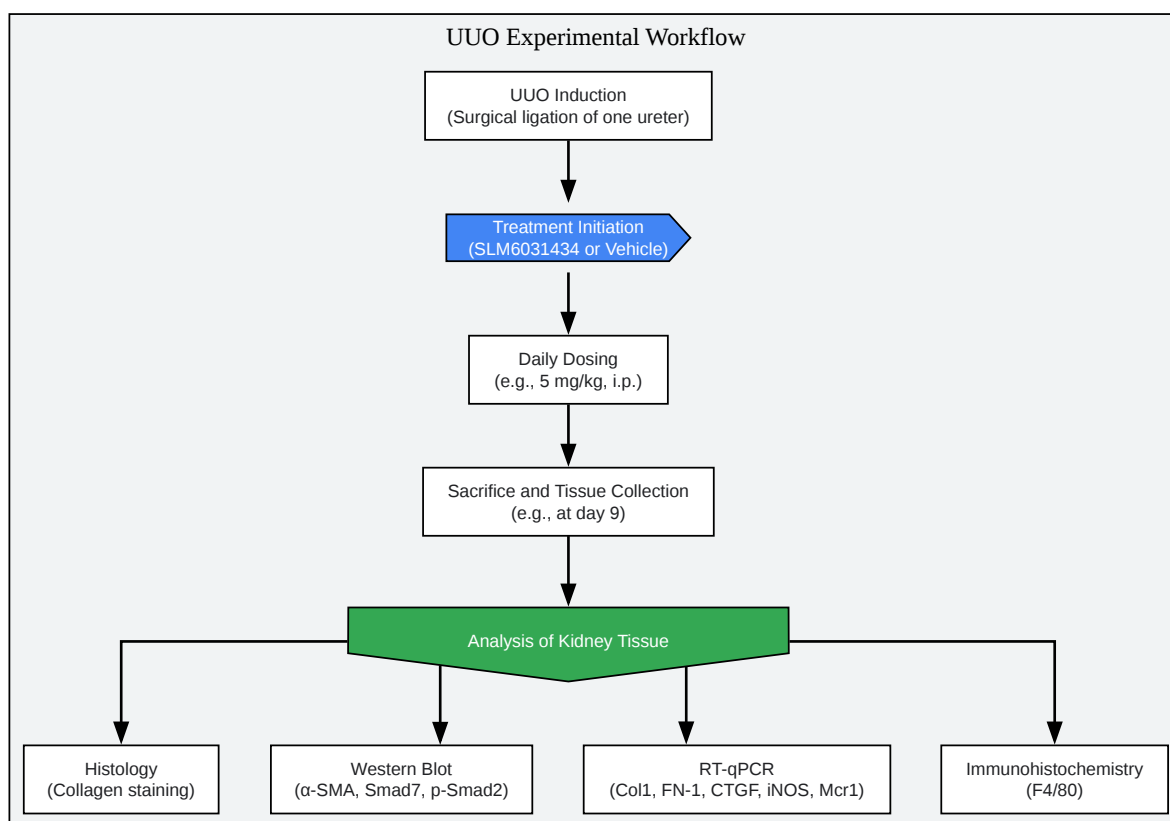
Sphingosine Kinase Activity Assay (for K_i and IC_{50} Determination)

A detailed experimental protocol for determining the inhibitory activity of SLM6031434 on SphK2 is not publicly available in the provided search results. However, a general methodology for such an assay can be inferred. Typically, this involves incubating the recombinant enzyme (SphK2) with its substrate (sphingosine) and a phosphate donor (ATP, often radiolabeled) in the presence of varying concentrations of the inhibitor. The amount of product (S1P) formed is then quantified, usually by chromatographic separation followed by detection (e.g., autoradiography).

if a radiolabeled substrate is used). The K_i and IC_{50} values are then calculated from the dose-response curves.

Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis

The in vivo anti-fibrotic effects of SLM6031434 were evaluated in a UUO mouse model. While the specific details of the surgical procedure and post-operative care are not provided in the search results, a general outline of the experimental workflow is as follows:



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Caption: General experimental workflow for the UUO mouse model.

Conclusion

SLM6031434 hydrochloride is a valuable research tool for investigating the role of SphK2 in health and disease. Its high selectivity and demonstrated in vivo efficacy in a model of renal fibrosis make it a promising compound for further investigation as a potential therapeutic agent for fibrotic conditions, particularly those affecting the kidney. The detailed understanding of its mechanism of action provides a solid foundation for its application in preclinical studies.

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